Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride
Overview
Description
Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride: is a chemical compound used primarily in peptide synthesis. It is known for its role as a building block in the formation of peptides and proteins. The compound is characterized by its molecular formula C24H25NO6 and a molecular weight of 423.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride typically involves the protection of the amino and hydroxyl groups of L-threonine. The process begins with the protection of the hydroxyl group using a tert-butyl group, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The final step involves the formation of the N-carboxyanhydride (NCA) ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group is removed.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection Reagents: Piperidine is commonly used to remove the Fmoc group.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions.
Major Products Formed:
Fmoc Removal: The removal of the Fmoc group yields the free amine form of the compound.
Hydrolysis: Hydrolysis reactions yield the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology and Medicine: In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based materials for biomedical applications .
Mechanism of Action
The mechanism of action of Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions .
Comparison with Similar Compounds
- Fmoc-O-tert.butyl-L-serineN-carboxyanhydride
- Fmoc-O-tert.butyl-L-allo-threonineN-carboxyanhydride
- Fmoc-O-tert.butyl-L-tyrosineN-carboxyanhydride
Uniqueness: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride is unique due to its specific protection groups and its role in the synthesis of peptides containing threonine residues. The presence of both Fmoc and tert-butyl groups allows for selective deprotection and precise control over the synthesis process .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYJUMOCYVDPN-VLIAUNLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601106669 | |
Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125814-28-0 | |
Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125814-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.